An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trifluorophenylboronic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4-Trifluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,3,4-Trifluorophenylboronic acid. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed data, experimental protocols, and insights into its chemical behavior.
Core Physicochemical Properties
2,3,4-Trifluorophenylboronic acid is a fluorinated organoboron compound recognized for its utility as a versatile building block in modern chemistry.[1] The presence of three fluorine atoms on the phenyl ring significantly influences its electronic properties, enhancing its reactivity and stability.[2] This makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.[1]
Quantitative data for 2,3,4-Trifluorophenylboronic acid are summarized below. It is important to note that while some properties like melting point are well-documented, others such as pKa and specific solubility values in various solvents are not extensively reported in publicly available literature. Therefore, this guide also provides established experimental protocols for their determination.
| Property | Value | Reference |
| CAS Number | 226396-32-3 | [1] |
| Molecular Formula | C₆H₄BF₃O₂ | [1][2] |
| Molecular Weight | 175.90 g/mol | [1][2] |
| Appearance | White to light orange to green powder or crystals | [1][2] |
| Melting Point | 229-235 °C | [2] |
| Purity | 97 - 105% (Assay by titration) | [1] |
| Storage Conditions | Store at Room Temperature | [1] |
Reactivity and Stability
Reactivity: The primary application of 2,3,4-Trifluorophenylboronic acid stems from its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, essential for constructing complex biaryl compounds and other functionalized molecules.[1][2] The trifluorinated phenyl group can be efficiently transferred to various substrates, a key step in the synthesis of many pharmaceutical and agrochemical agents.[1] Furthermore, like other boronic acids, it can form stable cyclic esters (boronate esters) with diols.[1]
Stability: 2,3,4-Trifluorophenylboronic acid is generally a stable compound that can be stored at room temperature.[1] It exhibits high thermal stability.[1] However, it is a known characteristic of phenylboronic acids to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[3][4] This equilibrium should be considered during its use in chemical reactions. Some commercial sources note that their product may contain varying amounts of the corresponding anhydride.
A logical workflow for a typical Suzuki-Miyaura coupling reaction utilizing a phenylboronic acid is depicted below.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols adapted for boronic acids and can be specifically applied to 2,3,4-Trifluorophenylboronic acid.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[5]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 2,3,4-Trifluorophenylboronic acid is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp block.[5]
-
Heating: The apparatus is heated slowly and uniformly, especially near the expected melting point, at a rate of approximately 1-2°C per minute.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range.[8]
-
Verification: For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.
The following diagram illustrates the workflow for this procedure.
Solubility Determination (Dynamic Method)
Understanding solubility is critical for reaction optimization, purification, and formulation.[9] The dynamic method, which relies on observing the temperature at which a solid dissolves completely in a solvent at a known concentration, is a reliable technique for boronic acids.[3][4]
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of 2,3,4-Trifluorophenylboronic acid and the chosen organic solvent into a jacketed glass vial to achieve a known mole fraction.[9][10]
-
Apparatus Setup: Place the sealed vial, equipped with a magnetic stir bar, in a controlled temperature bath.[10]
-
Measurement:
-
Begin vigorous stirring to ensure a uniform suspension.[3]
-
Increase the temperature of the bath at a slow, controlled rate (e.g., 0.2-0.5 °C/min).[10]
-
Continuously monitor the turbidity of the mixture, either visually or using a luminance probe.[3]
-
The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.[3][9]
-
-
Data Analysis: Repeat the measurement for several different concentrations of the solute in the same solvent. Plot the solubility temperature (T) against the mole fraction (x) to construct a solubility curve.[10]
The workflow for the dynamic solubility determination method is outlined below.
pKa Determination
The acidity (pKa) of a boronic acid is a fundamental property that governs its interaction with diols and its reactivity in base-mediated reactions.[11] Aryl boronic acids are Lewis acids, and their pKa can be influenced by substituents on the aromatic ring.[12] Potentiometric and spectrophotometric titrations are common methods for pKa determination.[11][13]
Methodology (Potentiometric Titration):
-
Solution Preparation: Dissolve a precise amount of 2,3,4-Trifluorophenylboronic acid in water with a constant ionic strength (e.g., 0.1 M KCl).[13] The concentration should be in the low millimolar range.[14]
-
Apparatus Setup: Use a calibrated pH meter with a glass electrode. Perform the titration under an inert atmosphere (e.g., Argon) to prevent interference from atmospheric CO₂.[14]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.5 M KOH), adding small, precise volumes of the titrant.[14]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization). For more accurate results, the data can be analyzed using specialized software that calculates the pKa from the titration curve.
Conclusion
2,3,4-Trifluorophenylboronic acid is a key synthetic intermediate with well-defined structural and physical properties. While its reactivity, particularly in Suzuki-Miyaura coupling, is extensively utilized, a comprehensive public dataset of all its physicochemical parameters remains incomplete. This guide consolidates the available data and provides robust, standardized protocols for researchers to determine critical values such as solubility and pKa in their own laboratories. A thorough understanding and application of these properties and methods will continue to facilitate the innovative use of this compound in drug discovery and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,4-Trifluorophenylboronic acid | 226396-32-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]
- 14. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
